Methyl 2-bromo-2-(4-nitrophenyl)acetate is an organic compound with the molecular formula C9H8BrNO4 and a molecular weight of 274.07 g/mol. This compound is characterized by the presence of a bromo group and a nitro group attached to a phenyl ring, making it an important intermediate in various chemical syntheses. Its unique structure allows for diverse reactivity, which is utilized in scientific research and industrial applications.
Methyl 2-bromo-2-(4-nitrophenyl)acetate can be sourced from various chemical suppliers, including Benchchem, where it is listed under the registry number 42794-41-2. It falls under the category of organic halides and nitro compounds, specifically classified as an ester due to the presence of the acetate functional group.
The synthesis of methyl 2-bromo-2-(4-nitrophenyl)acetate typically involves several key steps:
Methyl 2-bromo-2-(4-nitrophenyl)acetate features a complex molecular structure that includes:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C9H8BrNO4/c1-15-9(12)8(10)6-2-4-7(5-3-6)11(13)14/h2-5,8H,1H3, which provides a standardized way to encode its structure for databases and chemical informatics.
Methyl 2-bromo-2-(4-nitrophenyl)acetate is known to undergo several types of chemical reactions:
These reactions highlight its utility as a versatile building block in organic synthesis.
The mechanism of action for methyl 2-bromo-2-(4-nitrophenyl)acetate involves its reactivity towards nucleophiles and reducing agents:
Understanding these mechanisms is essential for optimizing its use in synthetic applications and exploring its potential therapeutic effects.
Methyl 2-bromo-2-(4-nitrophenyl)acetate possesses several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
Methyl 2-bromo-2-(4-nitrophenyl)acetate has significant applications in scientific research:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5